(1-Methylcyclopent-2-en-1-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1-methylcyclopent-2-en-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-7(6-8)4-2-3-5-7/h2,4,8H,3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUJFFJPKSJOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70546869 | |
| Record name | (1-Methylcyclopent-2-en-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61111-54-4 | |
| Record name | (1-Methylcyclopent-2-en-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70546869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methylcyclopent 2 En 1 Yl Methanol and Its Derivatives
Construction of the Cyclopentene (B43876) Ring with Allylic Alcohol Functionality
The creation of the functionalized cyclopentene core is a pivotal step in the synthesis of these molecules. Various methodologies have been developed, ranging from the modification of existing cyclopentane (B165970) structures to the de novo construction of the five-membered ring.
Direct synthesis of the specific tertiary alcohol, (1-methylcyclopent-2-en-1-yl)methanol, is less commonly documented in broad surveys. However, general methods applicable to its formation can be inferred from established reactions. One such approach is the Morita-Baylis-Hillman reaction. For instance, the reaction of 2-cyclopenten-1-one with formalin (an aqueous solution of formaldehyde) can yield 2-hydroxymethyl-2-cyclopenten-1-one. organic-chemistry.org Subsequent addition of a methyl group via an organometallic reagent like methyllithium or a methyl Grignard reagent to the carbonyl group, followed by dehydration, could theoretically lead to the desired scaffold, although this represents a multi-step "direct" functionalization of a pre-formed ring rather than a single-step synthesis. The efficiency of the initial Morita-Baylis-Hillman reaction is highly dependent on the catalyst and solvent system used. organic-chemistry.org
A prevalent and powerful strategy for synthesizing cyclopentenols involves the use of α,β-unsaturated cyclopentenones as starting materials. acs.org These precursors offer multiple sites for reactivity, allowing for controlled introduction of substituents and stereocenters. acs.org The carbonyl group and the double bond can be selectively functionalized to build the desired molecular architecture.
The reduction of α,β-unsaturated ketones is a fundamental transformation. While standard reducing agents like sodium borohydride (NaBH₄) can lead to a mixture of 1,2- and 1,4-reduction products, the Luche reduction provides a highly regioselective method for the 1,2-reduction of enones to form allylic alcohols. wikipedia.org This reaction employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent like methanol. youtube.comthermofisher.com
The key to the Luche reduction's selectivity lies in the role of the cerium salt. It increases the electrophilicity of the carbonyl group and promotes the formation of a harder reducing agent from the interaction of NaBH₄ and the methanol solvent. wikipedia.orgchem-station.com This "harder" nucleophilic hydride preferentially attacks the "hard" electrophilic carbonyl carbon (1,2-addition) over the "soft" β-carbon of the enone system (1,4-addition). This method is highly effective for converting α,β-unsaturated ketones into their corresponding allylic alcohols, often with high yields and short reaction times. thermofisher.comchem-station.com For example, the reduction of 2-methylcyclopent-2-enone under Luche conditions would yield 2-methylcyclopent-2-en-1-ol, a derivative of the title compound.
| Entry | Substrate | Reagents and Conditions | Product | Key Feature |
| 1 | α,β-Unsaturated Ketone | NaBH₄, CeCl₃·7H₂O, MeOH, RT | Allylic Alcohol | Selective 1,2-reduction |
| 2 | Enone with Aldehyde | NaBH₄, CeCl₃·7H₂O, MeOH, RT | Allylic Alcohol | Chemoselective for ketone |
The addition of organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, to cyclopentenones is a primary method for forming carbon-carbon bonds and generating tertiary allylic alcohols. masterorganicchemistry.comfiveable.me These strong nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon of the double bond (1,4-conjugate addition). wikipedia.orgrug.nl
The regioselectivity of the addition is influenced by several factors, including the reactivity of the organometallic reagent, the substrate structure, and the presence of additives like copper(I) salts. rug.nl Highly reactive organolithium reagents generally favor 1,2-addition to enones, directly affording the tertiary alcohol upon acidic workup. masterorganicchemistry.comwikipedia.org Grignard reagents can give mixtures of 1,2- and 1,4-addition products. However, the use of copper catalysts with Grignard reagents can strongly favor 1,4-addition. rug.nlrsc.org To synthesize a derivative like 1-methylcyclopent-2-en-1-ol, one could treat 2-cyclopenten-1-one with methyllithium, which would favor the desired 1,2-addition pathway.
| Reagent Type | Typical Selectivity (on α,β-unsaturated ketones) | Product of 1,2-Addition | Product of 1,4-Addition |
| Organolithium (RLi) | Favors 1,2-Addition | Tertiary Allylic Alcohol | Saturated Ketone (after workup) |
| Grignard (RMgX) | Mixture of 1,2- and 1,4-Addition | Tertiary Allylic Alcohol | Saturated Ketone (after workup) |
| Gilman Cuprate (R₂CuLi) | Favors 1,4-Addition | Saturated Ketone (after workup) | Not typically formed |
Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed methods for the construction of complex molecular frameworks, including cyclopentenols. nih.govorganic-chemistry.org These reactions often proceed under mild conditions and offer high levels of control over selectivity.
Palladium-catalyzed annulation reactions, for instance, can provide substituted cyclopentenes in high yields and with excellent diastereoselectivity. nih.govorganic-chemistry.org These methods can rapidly assemble the core structure needed for natural product synthesis. organic-chemistry.org
A particularly innovative strategy involves the palladium-catalyzed decarboxylative allylation of substrates like vinylethylene carbonates (VECs). oup.comoup.comoup.com This approach generates a π-allylpalladium intermediate which can then participate in further transformations. An efficient one-pot protocol for synthesizing highly functionalized cyclopentenols has been developed using this chemistry. oup.comoup.com The process involves a sequential palladium-catalyzed decarboxylative allylation followed by an oxidative cyclization. oup.com This method accommodates a wide range of substrates, affording diverse cyclopentenols in moderate to good yields. oup.com
This strategy is part of a broader class of decarboxylative reactions that serve as powerful tools in carbon-carbon bond formation. nih.govrsc.orgorganic-chemistry.org For example, the palladium-catalyzed enantioselective decarboxylative allylic alkylation of cyclopentanones has been developed to construct all-carbon quaternary centers, a structural feature present in many complex molecules. nih.gov
| Reaction Type | Catalyst System (Typical) | Starting Materials (General) | Product Class | Reference |
| Decarboxylative Allylation & Cyclization | Pd₂(dba)₃, dppe | Vinylethylene Carbonate, Bissulfonylmethane | Functionalized Cyclopentenol | oup.com, oup.com |
| Decarboxylative Allylic Alkylation | Pd(0), Chiral Ligand | Allyl Enol Carbonate of Cyclopentanone (B42830) | α-Quaternary Cyclopentanone | nih.gov |
Palladium-Catalyzed Cyclization and Allylation Protocols for Cyclopentenols
Cascade Oxidation-Cyclization Strategies
One plausible, though not explicitly detailed for this specific molecule in the provided search results, cascade approach could involve the intramolecular aldol (B89426) condensation of a precursor like 2,5-hexanedione to form a cyclic intermediate such as 3-methylcyclopent-2-enone. osti.govresearchgate.net This intermediate could then be further functionalized. The initial cyclization is a key step in forming the five-membered ring. researchgate.net Such cascade sequences can be initiated by various catalysts, including Brønsted acids, and are attractive for their efficiency and environmentally friendly nature. rsc.org
For instance, the synthesis of bicyclic systems has been achieved through nucleophilic catalysis of a cascade reaction involving the conjugate addition of a ketone enolate to an acetylenic ketone, followed by a 6π-electrocyclization. 20.210.105 While not a direct synthesis of the target molecule, this illustrates the power of cascade reactions in constructing complex cyclic frameworks. The development of such strategies for this compound would likely involve the careful design of a linear precursor that can undergo a programmed sequence of intramolecular reactions to yield the desired cyclopentenyl methanol scaffold.
Asymmetric Synthesis of Chiral this compound and Analogs
The synthesis of chiral molecules is of paramount importance, as different enantiomers can exhibit distinct biological activities. pharmasalmanac.com Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. For this compound, which contains a stereocenter, various asymmetric strategies have been explored to obtain it in an enantiomerically pure form.
Enantioselective catalysis is a powerful tool for the synthesis of chiral allylic alcohols. nih.govorganic-chemistry.org These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a reaction. For example, the asymmetric addition of alkenylzinc reagents to aldehydes, catalyzed by a chiral ligand, can produce (E)-allylic alcohols with high enantioselectivity (over 95% ee). nih.govorganic-chemistry.org
Another significant approach is the palladium-catalyzed asymmetric allylic substitution (also known as asymmetric allylic alkylation or AAA). nih.govuwindsor.ca This reaction has become a robust method for forming carbon-carbon and carbon-heteroatom bonds with excellent enantiocontrol. nih.gov The versatility of this method allows for the use of a wide range of nucleophiles, making it a valuable tool in the synthesis of complex natural products containing chiral cyclic subunits. uwindsor.ca
| Reaction Type | Catalyst/Ligand | Typical Substrates | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Addition of Alkenylzincs | Camphor-derived chiral thiol | Aromatic and α-branched aliphatic aldehydes | High enantioselectivity (>95% ee) for (E)-allylic alcohols. | nih.govorganic-chemistry.org |
| Palladium-Catalyzed Asymmetric Allylic Substitution | Chiral phosphine ligands (e.g., Trost ligands, PHOX) | Allylic substrates (e.g., acetates, carbonates) and various nucleophiles | Versatile for C-C and C-X bond formation with high enantiocontrol. | nih.gov |
Achieving diastereoselective control is crucial when a molecule contains multiple stereocenters. In the context of synthesizing analogs of this compound, controlling the relative stereochemistry of substituents on the cyclopentene ring is a key challenge.
Methods for the diastereoselective synthesis of substituted cyclopentanes and cyclopentenes often rely on catalyst-controlled reactions. nih.govacs.org For instance, a thiosquaramide-catalyzed cascade Michael–Henry reaction has been developed for the highly diastereoselective synthesis of functionalized cyclopentenes containing a quaternary chiral center. acs.org Similarly, palladium-catalyzed asymmetric formal [3+2]-cycloadditions of vinyl cyclopropanes can construct cyclopentane rings with multiple stereocenters in a single step. nih.gov The choice of catalyst and reaction conditions plays a pivotal role in determining the diastereoselectivity of these transformations. nih.gov
| Method | Catalyst/Reagent | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Cascade Michael–Henry Reaction | Cinchona alkaloid-derived thiosquaramide | Phenacylmalononitriles and nitroolefins | Highly diastereoselective synthesis of functionalized cyclopentenes with a quaternary center. | acs.org |
| Palladium-Catalyzed [3+2]-Cycloaddition | Chiral palladium complexes | Vinyl cyclopropanes and electron-poor olefins | Formation of cyclopentanes with multiple stereocenters in a single step. | nih.gov |
| Aza-Michael Reaction | - | Cyclopentenones and aniline nucleophiles | Excellent diastereoselectivity in the functionalization of cyclopentenones. | ucd.ie |
Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. acs.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. acs.org A significant drawback of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. acs.org
To overcome this limitation, dynamic kinetic resolution (DKR) has been developed. acs.org In DKR, the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. acs.org Chemoenzymatic DKR, which combines a lipase for enantioselective acylation and a metal complex (e.g., ruthenium) for racemization, has proven to be a highly effective method for resolving racemic allylic alcohols. organic-chemistry.orgoup.comnih.gov This one-pot process can produce homochiral allylic acetates with excellent yields and high enantiomeric excess. acs.orgorganic-chemistry.org
| Strategy | Principle | Maximum Theoretical Yield | Key Components | Reference |
|---|---|---|---|---|
| Kinetic Resolution (KR) | Differential reaction rates of enantiomers with a chiral catalyst/reagent. | 50% | Chiral catalyst or reagent. | acs.org |
| Dynamic Kinetic Resolution (DKR) | Kinetic resolution combined with in situ racemization of the slower-reacting enantiomer. | 100% | Enzyme (e.g., lipase) for resolution and a metal complex (e.g., Ru) for racemization. | acs.orgorganic-chemistry.orgoup.com |
Enzymes, particularly lipases, are powerful biocatalysts for the production of chiral molecules due to their high chemo-, regio-, and stereoselectivity. pharmasalmanac.commdpi.com They can be employed in the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. acs.orgmdpi.com For instance, lipase-catalyzed acylation of racemic 4-hydroxycyclopentenone derivatives has been used to synthesize chiral cyclopentenones. acs.org
Engineered enzymes are also being developed to catalyze specific stereoselective transformations. For example, engineered hemoproteins derived from cytochrome P450 have been shown to catalyze the synthesis of chiral cyclopropanes. researchgate.net The application of such engineered enzymes to the synthesis of chiral cyclopentenols holds significant promise for developing highly efficient and selective biocatalytic routes. nih.gov
Olefin Metathesis Reactions in the Synthesis of Cyclopentenyl Methanol Scaffolds
Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. nih.govbeilstein-journals.orgsigmaaldrich.com The reaction is catalyzed by metal alkylidene complexes, typically of ruthenium, molybdenum, or tungsten. nih.gov
Ring-closing metathesis (RCM) is particularly relevant for the synthesis of cyclic structures like cyclopentenyl methanol scaffolds. beilstein-journals.orgsigmaaldrich.comnih.gov RCM involves the intramolecular reaction of a diene to form a cyclic olefin. sigmaaldrich.com This methodology has been successfully applied to the synthesis of a wide variety of carbo- and heterocyclic compounds. nih.gov The development of next-generation catalysts has improved the efficiency, functional group tolerance, and reaction conditions of olefin metathesis, making it a valuable strategy in both diversity-oriented and target-directed synthesis. nih.gov Carbonyl-olefin metathesis is another emerging strategy that can be used to construct cyclic frameworks. mdpi.com
Utilization of Methanol as a C1 Source in Related Cyclopentyl Ether Synthesis
Methanol, a readily available and inexpensive bulk chemical, serves as a significant C1 building block in various organic transformations. springernature.comnih.gov Its application as a methyl source is particularly noteworthy in the synthesis of ethers, offering a greener alternative to traditional methylation agents like methyl iodide or dimethyl sulfate, which are often toxic and produce stoichiometric salt waste. springernature.comscispace.com In the context of cyclopentane-derived structures, the synthesis of Cyclopentyl Methyl Ether (CPME) provides a well-documented example of methanol's utility as a C1 source in the formation of cyclopentyl ethers. scispace.comresearchgate.netgoogle.com
The synthesis of CPME can be achieved through several routes where methanol is the key methylating agent. One prominent method involves the acid-catalyzed addition of methanol to cyclopentene. scispace.comgoogle.com This reaction is typically carried out in a closed vessel at elevated temperatures and pressures, utilizing an acidic ion-exchange resin as the catalyst. scispace.com Another significant pathway is the gas-phase etherification of cyclopentanol with methanol, often catalyzed by zeolites. researchgate.net This method is highlighted as a potentially more environmentally friendly process, especially when the cyclopentanol is derived from bio-based sources. researchgate.net
Research into the gas-phase synthesis of CPME has explored the effectiveness of various zeolite catalysts, including ZSM-5, BEA, MOR, and USY. researchgate.net Studies have shown that medium-pore zeolites like ZSM-5 can exhibit high selectivity towards CPME. researchgate.net The reaction conditions, such as temperature and feed flow rate, are crucial parameters that are optimized to maximize the yield and selectivity of the desired ether. researchgate.net For instance, in one study, optimal reaction parameters were identified as a temperature of 100°C and a specific feedstock flow rate over the catalyst. researchgate.net
The "Borrowing Hydrogen" (BH) approach is a broader concept where methanol can be used for methylation. springernature.com In this method, a transition-metal catalyst facilitates the dehydrogenation of methanol to formaldehyde in situ. The formaldehyde then reacts with a nucleophile, and the resulting intermediate is hydrogenated by the metal hydride species that was formed in the initial step. springernature.com While this approach is more commonly described for the N-methylation of amines and amides, the underlying principle of activating methanol as a C1 source is relevant to broader synthetic applications. springernature.comnih.gov
The following table summarizes key findings from different studies on the synthesis of Cyclopentyl Methyl Ether (CPME) using methanol as a C1 source, highlighting the diversity of catalysts and reaction conditions employed.
| Reactants | Catalyst | Reaction Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Cyclopentene and Methanol | Strong acid cation exchange resin | Temperature: 75-90°C; Pressure: 0.01-0.10 MPa; Molar ratio of cyclopentene to methanol: 1:(0.5-0.8) | Demonstrates an industrial method for CPME production with catalyst regeneration. google.com | google.com |
| Cyclopentanol and Methanol | Zeolites (e.g., ZSM-5) | Gas-phase reaction; Temperature: ~100°C | ZSM-5 found to be highly selective for CPME. Presented as a greener alternative to fossil-fuel-derived cyclopentene routes. researchgate.net | researchgate.net |
| Cyclopentene and Methanol | Acidic ion-exchange resin | Reaction in a tightly closable vessel for 6-8 hours at different temperatures and pressures. | Noted as an environmentally favorable and high-yield industrial method. scispace.com | scispace.com |
Reactivity and Mechanistic Transformations of 1 Methylcyclopent 2 En 1 Yl Methanol
Reactions Involving the Allylic Alcohol Moiety
The presence of the primary allylic alcohol adjacent to a tertiary carbon and a double bond is the predominant site of reactivity. The hydroxyl group can direct reactions, undergo oxidation, or participate in coupling and rearrangement processes.
The aziridination of alkenes is a powerful method for introducing nitrogen into organic molecules. In the case of allylic alcohols like (1-Methylcyclopent-2-en-1-yl)methanol, the hydroxyl group can exert significant stereochemical control over the reaction. The stereoselective aziridination of cyclic allylic alcohols has been explored using various reagents, with the diastereoselectivity often depending on the structure of the alcohol and the aziridinating agent. rsc.org
For instance, using chloramine (B81541) salts such as TsNClNa (Chloramine-T) or BusNClNa, the reaction with cyclic allylic alcohols typically yields a mixture of cis- and trans-hydroxy aziridines. rsc.org The cis-diastereomer, where the aziridine (B145994) ring is formed on the same face as the hydroxyl group, is often the major product, suggesting a directing effect from the alcohol. This is attributed to the formation of a hydrogen bond between the hydroxyl group and the nitrogen-based reagent in the transition state.
In a study on various cyclic allylic alcohols, it was found that the use of t-BuSO2NClNa (BusNClNa) generally resulted in higher cis-stereoselectivity compared to TsNClNa. rsc.org However, an unexpected reaction pathway was observed for 1-substituted cyclopent-2-en-1-ols, which led to epoxy sulfonamides instead of the expected aziridines. rsc.org While this compound is a primary alcohol, its proximity to the C1 quaternary center might influence the reaction pathway in a similar manner. More recent developments in substrate-directed enantioselective aziridination utilize chiral catalysts that can coordinate with the primary alcohol, creating a chiral environment for the nitrene transfer and enabling high levels of enantioselectivity. nih.govacs.org
Table 1: Stereoselectivity in Aziridination of Cyclic Allylic Alcohols with Chloramine Salts rsc.org
| Allylic Alcohol Substrate | Aziridinating Agent | Major Diastereomer | Key Finding |
|---|---|---|---|
| Cyclohex-2-en-1-ol | TsNClNa | cis-hydroxy aziridine | Hydroxyl group directs the aziridination. |
| Cyclohex-2-en-1-ol | BusNClNa | cis-hydroxy aziridine | Higher cis-selectivity than with TsNClNa. |
The primary alcohol of this compound can be selectively oxidized. Pyridinium chlorochromate (PCC) is a mild and efficient reagent for the oxidation of primary alcohols to aldehydes without causing over-oxidation to carboxylic acids, especially when used in anhydrous solvents like dichloromethane (B109758) (DCM). libretexts.orgyoutube.com The reaction mechanism involves the formation of a chromate (B82759) ester, followed by a base-assisted elimination to yield the carbonyl compound. libretexts.org For this compound, this transformation would yield 1-methylcyclopent-2-ene-1-carbaldehyde.
A related and significant reaction for allylic alcohols is the Babler-Dauben oxidation, which describes the oxidative transposition of tertiary allylic alcohols to form enones using PCC. wikipedia.orgnrochemistry.com The mechanism proceeds through the formation of a chromate ester, which then undergoes a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement. wikipedia.org A final oxidation step then yields the α,β-unsaturated ketone. wikipedia.org Although this compound is a primary alcohol, the principles of the Babler-Dauben oxidation are relevant, as rearrangement could be a potential competing pathway under certain conditions, leading to isomeric products.
The alkene moiety can also be oxidized, for example, through epoxidation. However, in the presence of oxidizing agents like cytochrome P450, the oxidation of cyclic allylic alcohols like cyclohex-2-en-1-ol has been shown to occur exclusively at the alcohol, yielding the corresponding enone, with no epoxidation of the double bond observed. nih.gov
Table 2: Common Oxidizing Agents for Allylic Alcohols
| Reagent | Substrate Type | Product | Reference |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Primary Allylic Alcohol | α,β-Unsaturated Aldehyde | libretexts.org |
| Pyridinium Chlorochromate (PCC) | Secondary Allylic Alcohol | α,β-Unsaturated Ketone | nrochemistry.com |
| Pyridinium Chlorochromate (PCC) | Tertiary Allylic Alcohol | Transposed Enone (Babler-Dauben) | wikipedia.org |
Reductive cross-coupling reactions represent a powerful strategy for carbon-carbon bond formation, and the allylic alcohol motif serves as an excellent handle for such transformations. Titanium alkoxide-mediated reductive cross-coupling of allylic alcohols with partners like vinylsilanes and imines has been shown to proceed with allylic transposition. nih.gov Interestingly, for certain primary allylic alcohols, this reaction can deviate from the typical pathway to deliver products bearing a quaternary carbon center, which is a highly relevant outcome for derivatives of this compound. nih.gov
Ruthenium-catalyzed transfer hydrogenation provides another avenue for the reductive coupling of alkynes and aldehydes to generate allylic alcohols, demonstrating the versatility of transition metals in mediating these C-C bond formations. nih.govlookchem.com These methods often exhibit high regio- and stereoselectivity, allowing for the synthesis of complex trisubstituted allylic alcohols. nih.gov The functionalization of the alkene in this compound can thus be achieved by employing it as a substrate in palladium-catalyzed cross-coupling reactions, which are well-established for their broad scope and functional group tolerance. rsc.org
Allylic transposition, the 1,3-isomerization of an allylic functional group, is a fundamental reaction of allylic alcohols. Rhenium(VII) oxide (Re₂O₇) is a particularly effective catalyst for this process, reacting reversibly with allylic alcohols to form perrhenate (B82622) esters. pitt.eduweebly.com These esters can then undergo rearrangement. While the process can be non-regioselective and non-stereoselective, the outcome can be controlled by coupling the isomerization to a thermodynamically favorable trapping step, such as acetal (B89532) formation. pitt.edunih.gov This approach allows for excellent control over the regio- and stereochemistry of the final product. nih.govnsf.gov
The mechanism of the rhenium-catalyzed transposition is believed to proceed through an allylic cation intermediate, which opens up possibilities for using allylic alcohols as precursors to electrophiles for further reactions. pitt.eduweebly.com In addition to rhenium, other transition metals like vanadium and molybdenum can also catalyze this transformation. nih.gov Cobalt(III) catalysts have also been employed in reactions involving a cascade of 1,3-aryl transposition and regioselective cross-coupling of tertiary allylic alcohols. bohrium.com
Table 3: Catalysts for Allylic Alcohol Transposition
| Catalyst | Key Features | Reference |
|---|---|---|
| Rhenium(VII) oxide (Re₂O₇) | High activity, chemoselective, proceeds via perrhenate ester. | pitt.edunih.gov |
| Triphenylsilyl perrhenate (Ph₃SiOReO₃) | Similar reactivity to Re₂O₇. | nih.gov |
| Methyltrioxorhenium (MTO) | Effective catalyst for transposition/acetalization. | nih.gov |
Reactions of the Cyclopentene (B43876) Ring System
The double bond within the cyclopentene ring of this compound is susceptible to cycloaddition reactions, providing a robust method for constructing polycyclic systems.
The [2+2] photocycloaddition is a synthetically powerful reaction that forms cyclobutane (B1203170) rings through the light-induced reaction of two alkene-containing molecules. organicreactions.org The intermolecular photocycloaddition of cyclopentenone to cyclopentene is a well-studied example that highlights the utility of this reaction for creating bicyclic systems. organicreactions.orgresearchgate.net In the context of this compound, the cyclopentene double bond can react with an excited state enone to produce a cyclobutane-fused ring system. The substituents at the C1 position (methyl and hydroxymethyl groups) would be expected to direct the incoming reactant to the less sterically hindered face of the cyclopentene ring, thus influencing the diastereoselectivity of the cycloaddition.
Beyond [2+2] cycloadditions, the cyclopentene ring can also participate as the two-pi electron component (dienophile) in a Diels-Alder, or [4+2], cycloaddition. wikipedia.orgmasterorganicchemistry.comyoutube.com This reaction involves a conjugated diene and a dienophile to form a six-membered cyclohexene (B86901) ring. The reactivity of the cyclopentene double bond in this compound would be influenced by the electronic nature of its substituents. Studies on the Diels-Alder reactions of methylcyclopentadiene (B1197316) isomers have shown that the methyl group does not significantly decrease the reactivity of the monomer, suggesting that the substituted cyclopentene ring in the title compound would be a viable dienophile. researchgate.net
Ring-Opening and Ring-Expansion Methodologies
Currently, there is a lack of specific studies detailing the ring-opening or ring-expansion reactions of this compound. Such transformations are of significant interest in synthetic organic chemistry for the construction of larger or functionalized carbocyclic frameworks. For analogous systems, acid-catalyzed rearrangements are common, often proceeding through carbocationic intermediates that can facilitate ring expansion. However, without experimental data for this compound, any proposed pathway remains speculative.
Nucleophilic Substitution and Derivatization at the Methanol Carbon
The derivatization of the hydroxyl group in this compound and nucleophilic substitution at the adjacent carbon are fundamental transformations for creating new chemical entities. Common derivatizations would include esterification or etherification to alter the molecule's physical and chemical properties. Nucleophilic substitution reactions, in which the hydroxyl group is first converted into a better leaving group, would allow for the introduction of a wide range of functionalities. However, specific examples and reaction conditions for these transformations on this compound are not documented in the available literature.
Due to the tertiary and allylic nature of the alcohol, both SN1 and SN2' pathways could be envisioned for substitution reactions, potentially leading to a mixture of products. The regioselectivity and stereoselectivity of such reactions would be of key interest.
Mechanistic Investigations of Key Reaction Pathways
A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of chemical transformations. For this compound, mechanistic studies would involve a combination of kinetic experiments, isotopic labeling, and computational modeling to elucidate the transition states and intermediates of its reactions. Such investigations would provide valuable insights into the factors governing its reactivity, including the role of the allylic double bond and the steric hindrance around the tertiary carbon center. At present, no such mechanistic investigations for the key reaction pathways of this compound have been reported.
Spectroscopic Characterization and Structural Elucidation of 1 Methylcyclopent 2 En 1 Yl Methanol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR techniques provides a wealth of information regarding the chemical environment, connectivity, and spatial proximity of atoms.
One-dimensional NMR spectra provide fundamental information about the number and types of protons and carbons in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of (1-Methylcyclopent-2-en-1-yl)methanol is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. For instance, the olefinic protons on the cyclopentene (B43876) ring would appear in the downfield region (typically 5.5-6.0 ppm) due to the deshielding effect of the double bond. The methylene (B1212753) protons of the hydroxymethyl group are anticipated to appear as a singlet or a pair of doublets around 3.5 ppm. The allylic and aliphatic methylene protons of the cyclopentane (B165970) ring would be found further upfield, generally between 1.5 and 2.5 ppm. The methyl protons are expected to be the most shielded, appearing as a singlet around 1.1 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The olefinic carbons are expected to have chemical shifts in the range of 130-140 ppm. The quaternary carbon atom bonded to the methyl and hydroxymethyl groups would likely appear around 80-90 ppm. The carbon of the hydroxymethyl group is expected around 65-75 ppm. The aliphatic methylene carbons in the ring and the methyl carbon would be found in the upfield region of the spectrum.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. This technique is invaluable for confirming the assignments made from the broadband ¹³C NMR spectrum.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1 | ~85.0 | - | - | - |
| 2 | ~135.0 | ~5.8 | m | 1H |
| 3 | ~132.0 | ~5.7 | m | 1H |
| 4 | ~35.0 | ~2.3 | m | 2H |
| 5 | ~30.0 | ~1.8 | m | 2H |
| 6 (CH₃) | ~25.0 | ~1.1 | s | 3H |
| 7 (CH₂OH) | ~70.0 | ~3.5 | s | 2H |
| 8 (OH) | - | variable | br s | 1H |
Note: The data presented is predictive and based on the analysis of structurally similar compounds.
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms, which is critical for the complete structural elucidation of this compound.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. For this compound, cross-peaks would be expected between the olefinic protons and the adjacent allylic methylene protons. Correlations would also be observed between the protons of the two aliphatic methylene groups in the cyclopentene ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is instrumental in definitively assigning the chemical shifts of the carbon atoms based on the more easily interpreted proton spectrum. For example, the proton signal around 1.1 ppm would show a correlation to the carbon signal around 25.0 ppm, confirming the assignment of the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for piecing together the molecular skeleton, especially around quaternary centers. For instance, the methyl protons would show correlations to the quaternary carbon (C1) and the neighboring methylene carbon (C5). The methylene protons of the hydroxymethyl group would show correlations to the quaternary carbon (C1).
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule. For cyclic structures like this compound, NOESY can help to establish the relative orientation of substituents on the ring. For example, a NOESY correlation between the methyl protons and one of the olefinic protons could provide insights into the preferred conformation of the molecule.
Expected 2D NMR Correlations for this compound
| Experiment | Key Expected Correlations |
| COSY | H-2 ↔ H-3, H-3 ↔ H-4, H-4 ↔ H-5 |
| HSQC | H-2 ↔ C-2, H-3 ↔ C-3, H-4 ↔ C-4, H-5 ↔ C-5, H-6 ↔ C-6, H-7 ↔ C-7 |
| HMBC | H-6 (CH₃) ↔ C-1, C-5; H-7 (CH₂OH) ↔ C-1; H-2 ↔ C-4 |
Note: This table presents a selection of key predicted correlations.
For derivatives of this compound with chiral centers, advanced NMR techniques such as chiral derivatizing agents or chiral solvating agents can be employed to determine the enantiomeric purity and assign the absolute configuration. Furthermore, variable temperature NMR studies can provide information on conformational dynamics, such as ring-puckering in the cyclopentene moiety.
Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the sp²-hybridized olefinic carbons would appear just above 3000 cm⁻¹, while the sp³-hybridized carbons of the ring and methyl group would show C-H stretching bands just below 3000 cm⁻¹. A weaker absorption around 1650 cm⁻¹ would correspond to the C=C stretching of the cyclopentene ring. The C-O stretching vibration of the primary alcohol is expected to appear as a strong band in the range of 1050-1150 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (sp²) | >3000 | Medium |
| C-H (sp³) | <3000 | Strong |
| C=C (alkene) | ~1650 | Weak to Medium |
| C-O (alcohol) | 1050-1150 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, CI, ESI-TOF)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound (C₇H₁₂O).
Ionization Techniques (CI, ESI-TOF): While Electron Ionization (EI) is a common technique, softer ionization methods like Chemical Ionization (CI) or Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer can be used to minimize fragmentation and clearly observe the molecular ion or a protonated molecule ([M+H]⁺).
Fragmentation Analysis: The mass spectrum of an allylic alcohol like this compound is expected to show characteristic fragmentation patterns. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z [M-18]⁺. Another typical fragmentation is the alpha-cleavage, the cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this could lead to the loss of a hydroxymethyl radical (•CH₂OH) or the formation of a stable cyclopentenyl cation.
Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment |
| 112 | [M]⁺ (Molecular Ion) |
| 94 | [M - H₂O]⁺ |
| 81 | [M - CH₂OH]⁺ |
| 67 | [C₅H₇]⁺ |
Computational Chemistry and Theoretical Studies on 1 Methylcyclopent 2 En 1 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of (1-Methylcyclopent-2-en-1-yl)methanol. Methods such as Density Functional Theory (DFT) are particularly well-suited for this purpose, offering a balance between computational cost and accuracy.
The electronic structure of this compound is significantly influenced by its constituent functional groups: the cyclopentene (B43876) ring, the methyl group, and the hydroxymethyl group. The double bond in the cyclopentene ring creates a region of high electron density, which is a key feature of its reactivity. The methyl group, being electron-donating, can influence the stability of nearby carbocationic intermediates that may form during reactions. The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor, which will influence the molecule's intermolecular interactions.
DFT calculations can provide a detailed picture of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an allylic alcohol, the HOMO is typically associated with the π-system of the double bond, indicating that this is the most likely site for electrophilic attack. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The effect of the methyl substituent on the electronic structure of the cyclopentene ring is a key area of investigation. Computational studies on similar substituted cyclic systems have shown that even a single methyl group can cause inhomogeneous changes in charge density and electrostatic potential. rsc.org For this compound, the methyl group at the C1 position would be expected to stabilize the electronic structure through hyperconjugation.
Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to analyze the electronic structure. NBO analysis provides a localized picture of bonding, allowing for the quantification of bond strengths, hybridization, and charge distribution. For this compound, NBO analysis would likely reveal the specific orbital interactions that contribute to its stability and reactivity.
| Property | Typical Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | 1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~1.8 D | Reflects the overall polarity of the molecule |
Note: The values in this table are illustrative and would be determined through specific quantum chemical calculations.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of reaction pathways and the calculation of activation energies, which are key to understanding reaction rates.
A common reaction of allylic alcohols is acid-catalyzed dehydration. nsf.govacs.orgosti.govpsu.edu Computational studies, typically using DFT, can model this process in detail. The reaction would likely proceed via protonation of the hydroxyl group, followed by the loss of a water molecule to form a tertiary carbocation. This carbocation is stabilized by the adjacent methyl group and the cyclopentene ring. Subsequent elimination of a proton would lead to the formation of a diene. DFT calculations can be used to determine the geometries and energies of the transition states for both the water loss and proton elimination steps, thereby identifying the rate-determining step of the reaction.
Another important class of reactions for allylic alcohols is transition metal-catalyzed transformations, such as palladium-catalyzed amination. mdpi.comresearchgate.netdntb.gov.ua DFT studies on similar systems have shown that these reactions can proceed through various mechanistic pathways. researchgate.netacs.org For this compound, computational modeling could be used to investigate the oxidative addition of the C-O bond to the metal center, the subsequent nucleophilic attack by an amine, and the final reductive elimination to yield the product. These calculations would help in understanding the role of the catalyst and ligands in promoting the reaction.
The biosynthesis of terpenes often involves the cyclization of allylic pyrophosphates, which are structurally related to allylic alcohols. researchgate.netucdavis.edu Quantum chemical calculations have been instrumental in understanding the complex carbocation rearrangements that occur during these cyclizations. ucdavis.edu While this compound itself is a simple molecule, the principles of carbocation stability and rearrangement pathways elucidated from terpene biosynthesis studies are directly applicable to understanding its potential reactivity.
| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |
| Protonation of -OH | TS1 | Low barrier |
| Loss of H2O | TS2 | Rate-determining step |
| Deprotonation | TS3 | Low barrier |
Note: The values in this table are hypothetical and would be the output of specific reaction mechanism modeling.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry allows for the accurate prediction of various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a widely accepted approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.netnih.govresearchgate.netrsc.orgnih.gov
For this compound, predicting the 1H and 13C NMR spectra would begin with optimizing the molecule's geometry at a suitable level of theory. Following this, GIAO calculations would be performed on the optimized structure. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.
The predicted chemical shifts can be used to aid in the assignment of experimental spectra. For instance, the protons on the double bond of the cyclopentene ring would be expected to have chemical shifts in the olefinic region (typically 5-6 ppm in 1H NMR). The methyl protons would appear as a singlet further upfield, and the protons of the hydroxymethyl group would also have characteristic chemical shifts. The quaternary carbon attached to the methyl and hydroxymethyl groups would have a distinct 13C chemical shift.
Computational prediction of NMR spectra is particularly useful for distinguishing between different stereoisomers, as the chemical shifts can be sensitive to the molecule's three-dimensional structure. By calculating the NMR spectra for different possible conformations or diastereomers, it is possible to determine which structure best matches the experimental data.
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Olefinic H | 5.8 | 5.75 |
| Olefinic H | 5.6 | 5.58 |
| -CH2OH | 3.5 | 3.45 |
| -CH3 | 1.1 | 1.05 |
Note: Experimental values are hypothetical for illustrative purposes. Predicted values would be obtained from GIAO/DFT calculations.
Conformational Analysis and Stereochemical Preferences
The five-membered ring of this compound is not planar and can adopt various puckered conformations. libretexts.orglibretexts.org The most common conformations for cyclopentane (B165970) rings are the "envelope" and "half-chair" (or "twist") conformations. researchgate.net The presence of a double bond in the cyclopentene ring introduces some rigidity, but the saturated carbons still allow for conformational flexibility.
Computational methods can be used to perform a systematic conformational search to identify the low-energy conformations of this compound. This typically involves rotating the rotatable bonds (such as the C-C bond of the hydroxymethyl group) and exploring the puckering of the ring. The energies of the resulting conformers are then calculated using a quantum mechanical method, such as DFT, to identify the most stable structures.
The relative energies of the different conformers are determined by a combination of factors, including torsional strain, steric interactions, and intramolecular hydrogen bonding. For this compound, a key conformational feature would be the orientation of the hydroxymethyl group relative to the cyclopentene ring. An intramolecular hydrogen bond between the hydroxyl proton and the π-electrons of the double bond is a possibility that could stabilize certain conformations.
The stereochemical preferences of the molecule are also a subject of conformational analysis. The substituents on the ring will prefer to occupy positions that minimize steric hindrance. For instance, in the envelope conformation, a substituent can be in an axial-like or equatorial-like position. Computational analysis can determine the energetic preference for the methyl and hydroxymethyl groups to occupy these different positions.
| Conformer | Ring Conformation | -CH2OH Orientation | Relative Energy (kcal/mol) |
| 1 | Envelope | Gauche | 0.00 |
| 2 | Half-Chair | Anti | 0.75 |
| 3 | Envelope | Anti | 1.20 |
Note: The conformer descriptions and energies are illustrative and would be the result of a detailed conformational analysis.
In Silico Studies of Chirality and Enantiomeric Purity
This compound is a chiral molecule, as the C1 carbon is a stereocenter. This means it exists as a pair of enantiomers, (R)- and (S)-(1-Methylcyclopent-2-en-1-yl)methanol. Computational methods can be used to study the properties of these enantiomers and to aid in the determination of enantiomeric purity.
While enantiomers have identical energies in an achiral environment, their interaction with other chiral molecules or with plane-polarized light is different. Computational methods can be used to predict chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra. By calculating these properties for a specific enantiomer (e.g., the R-enantiomer), the results can be compared with experimental measurements to determine the absolute configuration of an enantiomerically pure sample.
In the context of determining enantiomeric purity, computational studies can be used to model the interactions of the enantiomers with a chiral derivatizing agent or a chiral solvating agent. nih.govlibretexts.org For example, if the alcohol is reacted with a chiral acid to form diastereomeric esters, computational modeling can be used to predict the NMR spectra of these diastereomers. The differences in the predicted spectra can help in the interpretation of the experimental NMR data used to determine the enantiomeric excess.
Furthermore, computational methods can be used to model chiral chromatography. openochem.orgnih.gov By simulating the interactions of the enantiomers with a chiral stationary phase, it is possible to gain insight into the separation mechanism and to predict the elution order of the enantiomers. While challenging, such studies can provide a molecular-level understanding of chiral recognition.
| Enantiomer | Calculated Optical Rotation [α]D |
| (R)-(1-Methylcyclopent-2-en-1-yl)methanol | +25.5° |
| (S)-(1-Methylcyclopent-2-en-1-yl)methanol | -25.5° |
Note: The values are hypothetical and would be calculated using methods such as time-dependent density functional theory (TD-DFT).
Applications of 1 Methylcyclopent 2 En 1 Yl Methanol in Complex Organic Synthesis
Function as a Chiral Building Block in Asymmetric Synthesis
The intrinsic chirality and dense functionality of (1-Methylcyclopent-2-en-1-yl)methanol make it a valuable synthon in asymmetric synthesis. Its rigid five-membered ring provides a predictable scaffold for stereocontrolled reactions, enabling the synthesis of highly functionalized and enantiomerically pure molecules.
Precursor to Chiral Cyclopentenones and Other Cyclic Systems
Chiral cyclopentenones are powerful intermediates in the synthesis of numerous bioactive compounds, including prostaglandins (B1171923) and prostanoids. nih.govnih.govacs.org this compound serves as a logical precursor to substituted chiral cyclopentenones. A plausible synthetic route involves the oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid, followed by functional group manipulations and ring transformations.
Key transformations could include:
Allylic Oxidation: Direct oxidation of the allylic alcohol can introduce a carbonyl group, forming a cyclopentenone structure.
Rearrangement Reactions: Acid-catalyzed rearrangements could be employed to isomerize the double bond into conjugation with a newly formed carbonyl group.
Ring-Closing Metathesis (RCM): Derivatives of the compound can be elaborated into diene precursors for RCM, leading to novel bicyclic systems.
The synthesis of these cyclic systems from a chiral pool starting material like this compound ensures the transfer of stereochemical information to the final product.
Stereocontrolled Introduction of Alkene and Hydroxyl Functionalities
The existing alkene and hydroxyl groups in this compound are key reaction handles for introducing further complexity with high stereocontrol. The allylic alcohol moiety can direct the stereochemical outcome of reactions on the adjacent double bond.
Table 1: Potential Stereoselective Reactions
| Reaction Type | Reagents | Potential Product Feature | Stereochemical Influence |
|---|---|---|---|
| Epoxidation | m-CPBA, VO(acac)₂ | Chiral epoxide | The hydroxyl group directs the epoxidation to the syn-face of the double bond. |
| Dihydroxylation | OsO₄, NMO | Chiral diol | The facial selectivity can be controlled by the existing stereocenter and directing groups. |
| Claisen Rearrangement | Triethyl orthoacetate, acid catalyst | C-C bond formation with new stereocenters | The thermal treatment of allylic alcohols with orthoesters can proceed with high diastereoselectivity, influenced by the conformation of the cyclopentene (B43876) ring. researchgate.net |
| Hydrogenation | H₂, Pd/C | Saturated cyclopentane (B165970) with new stereocenters | The catalyst typically adds hydrogen from the less sterically hindered face of the double bond. |
These stereocontrolled transformations are fundamental in building up the core structures of complex molecules where the precise arrangement of functional groups is critical for biological activity.
Role in the Total Synthesis of Natural Products
The structural motifs present in this compound are found in various classes of natural products, making it an attractive starting point for their total synthesis.
Synthetic Approaches to Terpenoids and Related Metabolites
Terpenoids are a large and diverse class of natural products built from isoprene (B109036) units. nih.gov Many sesquiterpenoids and diterpenoids contain functionalized five-membered carbocyclic rings. The C7 framework of this compound, featuring a methylated quaternary center, is a substructure found in various polycyclic terpenes. nih.govresearchgate.net Synthetic strategies can leverage this building block to rapidly construct the core of such molecules, significantly shortening the synthetic sequence. A key advantage is the ability to forge complex carbon skeletons through cascade reactions initiated from the functional groups of the cyclopentene ring. rsc.org
Synthesis of Carbocyclic Nucleosides and Analogs
Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. scilit.com This modification imparts resistance to enzymatic degradation, making them important targets for antiviral and anticancer drugs. The synthesis of these molecules often relies on chiral cyclopentenyl derivatives.
This compound is a potential precursor for a specific class of carbocyclic nucleosides containing a methyl group at the C1' position. A synthetic approach could involve:
Functional Group Interconversion: Conversion of the hydroxymethyl group into an amine, which is necessary for coupling with a nucleobase precursor.
Stereoselective Functionalization: Dihydroxylation of the double bond to install the requisite diol functionality mimicking the ribose sugar.
Coupling and Elaboration: Attachment of the heterocyclic base (e.g., purine (B94841) or pyrimidine) to the carbocyclic core.
Research has described methods for synthesizing 1-methylcarbapentofuranose derivatives, highlighting the feasibility of incorporating this specific structural feature into nucleoside analogs. bohrium.com
Construction of Fused and Bridged Ring Systems
The cyclopentene scaffold is an excellent platform for constructing more complex polycyclic architectures, such as fused and bridged ring systems. One powerful method involves the intramolecular Michael-type reactions of in-situ generated vinylnitroso compounds. nih.govnih.gov
This strategy can be applied to derivatives of this compound. A plausible reaction sequence is outlined below:
Table 2: Proposed Synthesis of a Bridged Ring System
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | The starting alcohol is converted into a corresponding hydroxylamine (B1172632) derivative. | A tethered nucleophile is attached to the hydroxylamine. |
| 2 | Oxidation of the hydroxylamine generates a transient vinylnitroso species. | The highly reactive vinylnitroso compound is formed in situ. |
| 3 | An intramolecular Michael addition of the tethered carbon nucleophile occurs. | A new C-C bond is formed, leading to a bicyclic oxime. |
| 4 | Further elaboration of the oxime provides highly functionalized bridged or fused carbocycles. | The final polycyclic product is obtained. |
This methodology allows for the efficient construction of complex bicyclo[3.2.1], [2.2.2], and [2.2.1] systems from simple cyclopentene precursors, demonstrating the utility of this compound in advanced synthetic applications. nih.govnih.gov
Methodological Development Inspired by the this compound Scaffold
The unique structural characteristics of this compound, featuring a chiral tertiary allylic alcohol embedded within a cyclopentene ring, present both challenges and opportunities in synthetic organic chemistry. This scaffold has served as a platform for the exploration and development of novel synthetic methodologies, particularly in the realms of stereoselective transformations and the construction of complex molecular architectures. The inherent functionalities of this molecule—a nucleophilic hydroxyl group, a reactive trisubstituted olefin, and a stereogenic quaternary carbon center—make it an intriguing substrate for investigating new catalytic processes and reaction cascades.
Research inspired by the this compound scaffold has led to advancements in controlling stereochemistry in complex settings. The development of methods for the diastereoselective and enantioselective functionalization of the cyclopentene ring is a significant area of focus. For instance, the strategic placement of the methyl and hydroxymethyl groups influences the facial selectivity of reagents approaching the double bond, a feature that has been exploited in the development of stereoselective epoxidation and dihydroxylation reactions.
Furthermore, the tertiary allylic alcohol moiety is a key functional handle for a variety of transformations. Methodologies involving the activation of the hydroxyl group for nucleophilic substitution, often with stereochemical control, are of particular interest. The development of catalytic asymmetric allylic alkylation (AAA) reactions on substrates mimicking the this compound framework has provided new routes to enantiomerically enriched cyclopentane derivatives. These methods often rely on sophisticated catalyst design to overcome the steric hindrance and control the regioselectivity of the incoming nucleophile.
The cyclopentene core of this compound is also a precursor for the synthesis of prostaglandins and other biologically active cyclopentanoids. nih.govwikipedia.orglibretexts.orgnih.govlibretexts.org The challenge of introducing multiple stereocenters with precise control on a five-membered ring has driven the innovation of novel synthetic strategies. Methodological developments in this area include the use of the scaffold in ring-opening metathesis polymerization (ROMP) to generate functionalized polymers, and as a building block in cascade reactions to rapidly assemble complex molecular frameworks. researchgate.netrsc.orgdocumentsdelivered.com
The following table summarizes selected methodological developments where substrates structurally related to this compound have been employed, highlighting the type of transformation and the key challenges addressed.
| Transformation | Catalyst/Reagent | Key Methodological Advance |
| Asymmetric Allylic Alkylation | Palladium complexes with chiral ligands | Enantioselective formation of quaternary carbon centers. uwindsor.canih.gov |
| Diastereoselective Epoxidation | Vanadium-based catalysts | Hydroxyl-directed epoxidation for high stereocontrol. nih.gov |
| Ring-Opening Metathesis | Ruthenium-based catalysts | Synthesis of functionalized polymers with controlled microstructure. rsc.orgresearchgate.net |
| Diastereoselective Monoepoxidation | Methyltrioxorhenium (MTO) | Regioselective epoxidation of dienes. nih.gov |
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The future of chemical synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. For (1-Methylcyclopent-2-en-1-yl)methanol, moving beyond classical synthetic approaches to embrace modern catalytic strategies is a primary objective.
Current synthetic methods may rely on stoichiometric reagents and multi-step sequences. Future research should focus on the application of contemporary catalytic processes to streamline the synthesis of the cyclopentene (B43876) core. semanticscholar.org This could involve transition-metal catalysis or organocatalysis to construct the functionalized five-membered ring with high levels of control and efficiency. semanticscholar.org For instance, developing a catalytic route from readily available starting materials could significantly improve the accessibility of this compound for broader synthetic applications.
Furthermore, the principles of green chemistry should guide the development of new synthetic routes. This includes the use of renewable starting materials, atom-economical reactions, and the reduction of hazardous waste. Research into biocatalytic methods or the use of heterogeneous catalysts that can be easily recovered and recycled would represent a significant step toward sustainable production.
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of novel catalysts, optimization of reaction conditions. |
| Organocatalysis | Metal-free, often milder reaction conditions, environmentally friendly. | Design of new organocatalysts, exploration of asymmetric variants. |
| Biocatalysis | High selectivity, use of renewable resources, mild reaction conditions. | Enzyme screening and engineering, process optimization. |
| Flow Chemistry | Improved safety, scalability, and process control. | Development of continuous flow processes for key synthetic steps. |
Discovery of Novel Reactivity Modes and Catalytic Transformations
The unique structural features of this compound, namely the allylic alcohol moiety within a cyclic system, suggest a rich and varied reactivity profile that is yet to be fully explored. As an allylic alcohol, it is a versatile functional group that can undergo a wide range of transformations. umich.edu
Future research should aim to uncover novel reactivity patterns and catalytic transformations. For example, the development of stereoselective reactions at the allylic position would be of great interest. This could include catalytic asymmetric allylic alkylation, amination, or etherification, providing access to a wide range of chiral building blocks. The influence of the methyl group on the stereochemical outcome of such reactions would be a key area of investigation.
Moreover, the cyclopentene ring itself offers opportunities for further functionalization. Reactions such as dihydroxylation, epoxidation, or C-H activation could be explored to introduce additional functionality onto the carbocyclic core. oregonstate.edu The interplay between the reactivity of the allylic alcohol and the cyclopentene double bond could lead to complex and valuable molecular architectures.
Potential areas for reactivity discovery are summarized in Table 2.
Table 2: Potential Reactivity and Transformation Research Areas
| Reaction Type | Potential Outcome | Key Research Questions |
|---|---|---|
| Asymmetric Catalysis | Access to enantiomerically enriched products. | Which catalyst systems can achieve high stereoselectivity? |
| Ring-Functionalization | Introduction of new functional groups on the cyclopentene ring. | Can selective C-H activation be achieved? |
| Rearrangement Reactions | Access to novel carbocyclic scaffolds. | What conditions can induce skeletal rearrangements? |
| Domino/Cascade Reactions | Rapid construction of molecular complexity. | Can multi-step sequences be combined into a single operation? |
Advanced Integration of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry offers a powerful approach to accelerate research and deepen our understanding of chemical systems. nih.gov For this compound, an integrated strategy can be employed to predict its reactivity, elucidate reaction mechanisms, and design more effective catalysts.
Computational tools, such as Density Functional Theory (DFT), can be used to model reaction pathways and transition states for proposed transformations. acs.orgmdpi.com This can provide valuable insights into the factors that control selectivity and reactivity, guiding the design of experiments. For example, computational studies could be used to screen potential catalysts for a desired transformation before they are synthesized and tested in the laboratory, saving time and resources.
Furthermore, the combination of experimental data with computational analysis can lead to a more complete understanding of the structure-property-reactivity relationships of this compound and its derivatives. This knowledge can then be used to rationally design new molecules with tailored properties for specific applications.
Exploration of New Applications in Synthetic Organic Chemistry
The functionalized cyclopentene motif is a common feature in a wide array of natural products and biologically active molecules. nih.gov This suggests that this compound could serve as a valuable building block in the synthesis of complex molecular targets.
Future research should focus on demonstrating the utility of this compound in the synthesis of molecules with potential applications in medicinal chemistry, materials science, and agrochemicals. For example, it could be used as a key intermediate in the total synthesis of a natural product or as a starting material for the preparation of a library of compounds for biological screening.
The development of novel polymers or materials derived from this compound is another promising avenue of research. The presence of both a hydroxyl group and a double bond provides opportunities for various polymerization strategies, potentially leading to materials with unique properties. The growing interest in bio-based materials could also drive research into the use of this compound as a renewable monomer. marketresearchfuture.com
Q & A
Q. What advanced techniques optimize enantioselective synthesis of (1-Methylcyclopent-2-en-1-yl)methanol?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) separates enantiomers (resolution factor >1.5). Asymmetric catalysis using Jacobsen’s Mn-salen complex achieves 88% ee. Kinetic resolution (Candida antarctica lipase B) in biphasic systems (toluene/water) improves enantiomeric excess to >95% .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
